Cas no 30748-85-7 (Phenol,2,4,6-tris(1-methyl-1-phenylethyl)-)

Phenol,2,4,6-tris(1-methyl-1-phenylethyl)- structure
30748-85-7 structure
Product Name:Phenol,2,4,6-tris(1-methyl-1-phenylethyl)-
CAS-nummer:30748-85-7
MF:C33H36O
MW:448.638349533081
CID:319251
PubChem ID:634812
Update Time:2025-04-19

Phenol,2,4,6-tris(1-methyl-1-phenylethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,2,4,6-tris(1-methyl-1-phenylethyl)-
    • 2,4,6-TRIS(1-METHYL-1-PHENYLETHYL)PHENOL
    • 2,4,6-tris(2-phenylpropan-2-yl)phenol
    • CHEMBL1795383
    • LAJ42W4HAB
    • 2,4,6-Tri(dimethylbenzyl)phenol
    • DTXSID00184773
    • EINECS 250-325-9
    • CEHYZIXIKLSACQ-UHFFFAOYSA-N
    • AKOS001590267
    • 2,4,6-tri(alpha,alpha-dimethyl-benzyl) phenol
    • 30748-85-7
    • SCHEMBL1276281
    • Phenol, 2,4,6-tris(1-methyl-1-phenylethyl)-
    • 2,4,6-TRIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL
    • NS00028962
    • 2,4,6-Tris(1-methyl-1-phenylethyl)phenol #
    • UNII-LAJ42W4HAB
    • Inchi: 1S/C33H36O/c1-31(2,24-16-10-7-11-17-24)27-22-28(32(3,4)25-18-12-8-13-19-25)30(34)29(23-27)33(5,6)26-20-14-9-15-21-26/h7-23,34H,1-6H3
    • InChI-sleutel: CEHYZIXIKLSACQ-UHFFFAOYSA-N
    • LACHT: OC1C(=CC(=CC=1C(C)(C)C1C=CC=CC=1)C(C)(C)C1C=CC=CC=1)C(C)(C)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 448.27678
  • Monoisotopische massa: 448.276616
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 6
  • Complexiteit: 587
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2
  • XLogP3: 10

Experimentele eigenschappen

  • Dichtheid: 1.049
  • Kookpunt: 518.3°Cat760mmHg
  • Vlampunt: 235.3°C
  • Brekindex: 1.581
  • PSA: 20.23

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